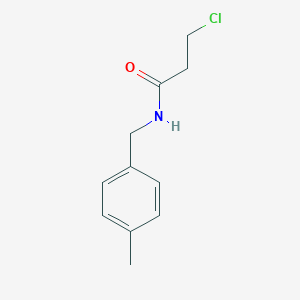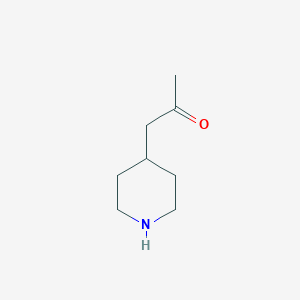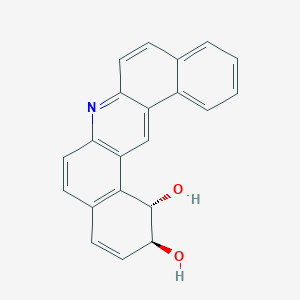
3-chloro-N-(4-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-methylbenzyl)propanamide is a chemical compound with the CAS Number: 105907-34-4 . It has a molecular weight of 211.69 and its IUPAC name is 3-chloro-N-(4-methylbenzyl)propanamide .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(4-methylbenzyl)propanamide is 1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-chloro-N-(4-methylbenzyl)propanamide is a solid at room temperature .Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
3-chloro-N-(4-methylbenzyl)propanamide may serve as a precursor in the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to the development of new drugs with potential antimicrobial properties . The compound’s ability to undergo further chemical transformations makes it valuable for pharmaceutical research and drug discovery.
Agriculture: Pesticide Development
In the agricultural sector, this compound could be explored for its potential use in the development of pesticides. Its chlorinated amide group might interact with certain enzymes or receptors in pests, providing a basis for creating new, more effective pesticides .
Material Science: Polymer Modification
The chemical structure of 3-chloro-N-(4-methylbenzyl)propanamide suggests that it could be used in material science for polymer modification. Its incorporation into polymers could enhance properties such as thermal stability and resistance to degradation, which are crucial for extending the lifespan of materials .
Industrial Applications: Chemical Intermediate
This compound is likely to be used as a chemical intermediate in various industrial processes. Its reactivity with other organic molecules can lead to the production of a wide range of industrial chemicals, potentially including dyes, resins, and other performance chemicals .
Environmental Impact: Degradation Studies
Research into the environmental impact of 3-chloro-N-(4-methylbenzyl)propanamide includes studying its degradation pathways and persistence in the environment. Understanding its breakdown products and their effects on ecosystems is essential for assessing the compound’s environmental safety .
Biotechnology: Enzyme Inhibitor Research
In biotechnology, this compound could be investigated as a potential enzyme inhibitor. By binding to specific enzymes, it may regulate or inhibit biological processes, which can be useful in studying disease mechanisms or developing biotechnological applications .
Pharmaceutical Research: Drug Metabolism and Pharmacokinetics
The compound’s role in pharmaceutical research extends to studying its metabolism and pharmacokinetics. Researchers can explore how it is absorbed, distributed, metabolized, and excreted in the body, which is vital for drug development and safety evaluations .
Chemical Properties: Analytical Chemistry Applications
The known chemical properties of 3-chloro-N-(4-methylbenzyl)propanamide, such as its melting point, boiling point, and molecular weight, make it a candidate for use in analytical chemistry. It can serve as a standard or reference compound in various chromatographic and spectroscopic methods .
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPLJUUWBWOAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400946 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105907-34-4 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














